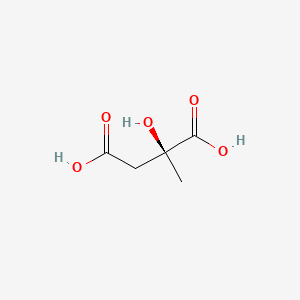

(S)-2-Hydroxy-2-methylsuccinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxy-2-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c1-5(10,4(8)9)2-3(6)7/h10H,2H2,1H3,(H,6,7)(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTRTWQBIOMVPK-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017263 | |

| Record name | (S)-2-Hydroxy-2-methylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6236-09-5 | |

| Record name | (+)-Citramalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6236-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citramalic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006236095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Hydroxy-2-methylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-hydroxy-2-methylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRAMALIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FC6PA80I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-Hydroxy-2-methylsuccinic Acid: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

Introduction: The Emerging Significance of a Unique Dicarboxylic Acid

(S)-2-Hydroxy-2-methylsuccinic acid, also known as (S)-citramalic acid, is a chiral organic compound that is gaining increasing attention within the scientific community.[1] Structurally similar to the well-known malic acid but with an additional methyl group, this α-hydroxy dicarboxylic acid plays a crucial role as a metabolite in various biological systems, including plants, bacteria, and yeast.[1] Its presence has been identified in a range of natural sources, and its unique chemical properties make it a molecule of interest for applications in the food, pharmaceutical, and polymer industries.[2]

This technical guide provides an in-depth exploration of the natural occurrences and abundance of this compound. Furthermore, it offers a detailed, field-proven protocol for its extraction and quantification, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles to ensure accuracy and reproducibility, forming a self-validating system for reliable scientific investigation.

Natural Sources and Abundance of this compound

This compound is found in a variety of natural matrices, with its concentration varying significantly depending on the species, cultivar, and developmental stage of the organism.[3] First isolated from apple peels, it has since been identified in other fruits and microbial fermentation broths.[1]

Occurrence in Fruits

Apples (Malus domestica) and pitaya (Hylocereus spp.), or dragon fruit, are notable fruit sources of this compound. In apples, the concentration is particularly high in the peel, with a study reporting a dramatic accumulation during senescence.[1] Research has quantified the R-enantiomer (which corresponds to the naturally occurring (S)-enantiomer based on its biological synthesis pathway) in various apple cultivars. For instance, in the peel of 'Toki', 'Tsugaru', and 'Sun-Tsugaru' apples, concentrations were found to be in the range of 1.24–37.8 mg/100g wet weight, while the fruit flesh contained lower amounts, ranging from 0.138–1.033 mg/100g wet weight.[1][4]

In pitaya, the content of citramalic acid changes during fruit development. In certain cultivars like 'Guanhuahongba' (GHB) and 'Wucihonglong' (WCHL), the concentration can reach as high as 5.93 mg/g and 5.82 mg/g, respectively, during the early stages of fruit development.[3]

Microbial Production

Several microorganisms are known to produce this compound. Notably, fungi such as Aspergillus niger and bacteria like Propionibacterium acnes have been identified as producers.[1] Engineered strains of Escherichia coli have also been developed for the biotechnological production of citramalic acid, highlighting its potential as a bio-based platform chemical.[1][4][5][6]

Quantitative Data Summary

The following table summarizes the reported abundance of this compound in various natural sources.

| Natural Source | Matrix | Abundance | Reference(s) |

| Apple (Malus domestica) | Peel | 1.24–37.8 mg/100g wet weight | [1][4] |

| Apple (Malus domestica) | Fruit Flesh | 0.138–1.033 mg/100g wet weight | [1][4] |

| Pitaya (Hylocereus spp. 'GHB') | Fruit | up to 5.93 mg/g | [3] |

| Pitaya (Hylocereus spp. 'WCHL') | Fruit | up to 5.82 mg/g | [3] |

Biosynthesis of this compound

The primary biosynthetic pathway for this compound in both plants and microorganisms involves the condensation of two key metabolic intermediates: pyruvate and acetyl-CoA. This reaction is catalyzed by the enzyme citramalate synthase (CMS).[1][2] This pathway is a key part of the C5-branched dibasic acid pathway.[1]

The following diagram illustrates the enzymatic synthesis of this compound.

Sources

- 1. Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [scielo.org.co]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. High-performance liquid chromatographic separation and quantification of citric, lactic, malic, oxalic and tartaric acids using a post-column photochemical reaction and chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [scielo.org.co]

Stereochemistry of 2-hydroxy-2-methylsuccinic acid

An In-depth Technical Guide to the Stereochemistry of 2-hydroxy-2-methylsuccinic Acid

Authored by: Senior Application Scientist

Abstract

2-Hydroxy-2-methylsuccinic acid, also known as citramalic acid, is a chiral dicarboxylic acid with a single stereocenter, leading to its existence as a pair of enantiomers: (R)- and (S)-2-hydroxy-2-methylsuccinic acid.[1][2] These stereoisomers can exhibit distinct biological activities and serve as valuable chiral building blocks in organic synthesis. This technical guide provides a comprehensive overview of the stereochemistry of 2-hydroxy-2-methylsuccinic acid, detailing its structural features, synthesis, and separation methodologies. Furthermore, it presents in-depth analytical techniques for the characterization of its enantiomers and discusses their current and potential applications in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important chiral molecule.

Introduction to the Stereochemistry of 2-Hydroxy-2-methylsuccinic Acid

2-Hydroxy-2-methylsuccinic acid is a C5-dicarboxylic acid that is structurally related to malic acid, with a methyl group substituting the hydrogen at the 2-position.[3] This substitution creates a chiral center at the C2 carbon, resulting in two non-superimposable mirror images known as enantiomers.[4] The physical and chemical properties of these enantiomers are identical in an achiral environment; however, they can exhibit significant differences in their interactions with other chiral molecules, such as biological receptors and enzymes. This stereochemical distinction is of paramount importance in the fields of drug development and biotechnology.

The absolute configuration of the stereoisomers is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.[5]

-

(R)-2-hydroxy-2-methylsuccinic acid

-

This compound

The accurate synthesis, separation, and characterization of these individual enantiomers are crucial for harnessing their specific properties.

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure 2-hydroxy-2-methylsuccinic acid can be achieved through several strategies, including asymmetric synthesis, enzymatic methods, and resolution of racemic mixtures.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific enantiomer directly. One reported method involves the use of a chiral auxiliary, such as a 1,3-oxathiane backbone derived from pulegone.[6] This approach allows for the diastereoselective addition of a Grignard reagent to a ketone precursor, leading to the formation of the desired stereoisomer with high enantiomeric excess (ee).[6]

Experimental Protocol: Asymmetric Synthesis of Dimethyl (R)- and (S)-2-acetoxycitramalate[6]

-

Preparation of Chiral Adjuvant: Synthesize the enantiomerically pure 2-keto-1,3-oxathianes from pulegone.

-

Diastereoselective Grignard Addition: React the 2-keto-1,3-oxathiane with a suitable Grignard reagent to achieve highly diastereoselective addition to the ketone.

-

Oxidation: Oxidize the phenyl group of the resulting product to a carboxylic acid using a mild oxidizing agent like RuO4.

-

Esterification: Treat the resulting acid with diazomethane (CH2N2) to yield dimethyl (R)- or (S)-2-acetoxycitramalate.

-

Purity Assessment: Determine the enantiomeric excess using chiral shift experiments with Eu(hfc)3.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for the synthesis of specific stereoisomers. For instance, citramalate synthase (CimA) can catalyze the condensation of acetyl-CoA and pyruvate to produce citramalic acid.[7][8] Additionally, enzymes from microorganisms like Pseudomonas have been utilized for the preparation of both (+) and (-) isomers of citramalic acid.[9]

Chiral Resolution

Chiral resolution is a common technique to separate a racemic mixture into its constituent enantiomers. This can be accomplished through various chromatographic methods.

Direct separation of enantiomers can be achieved using HPLC columns packed with a chiral stationary phase.[10] The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[11]

An alternative HPLC-based approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers.[10][12] These diastereomers possess different physicochemical properties and can be separated on a standard achiral HPLC column. A recently developed method utilizes benzyl 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate as a chiral derivatizing reagent for the separation of citramalic acid enantiomers by LC-MS/MS.[12]

Analytical Characterization of Stereoisomers

The definitive identification and quantification of the enantiomers of 2-hydroxy-2-methylsuccinic acid require specialized analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and selective analysis of chiral compounds.[12] When coupled with pre-column derivatization, it allows for the successful separation and quantification of citramalic acid enantiomers in complex matrices like fruit juices.[12]

Experimental Protocol: LC-MS/MS Analysis of Citramalic Acid Enantiomers[12]

-

Sample Preparation: Extract the organic acids from the sample matrix.

-

Derivatization: React the extracted acids with a chiral derivatizing agent (e.g., CIM-C2-NH2) to form diastereomers.

-

LC Separation: Separate the diastereomers using a reverse-phase column (e.g., ODS).

-

MS/MS Detection: Detect and quantify the individual diastereomers using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Gas Chromatography (GC)

Gas chromatography can also be employed for the enantiomeric separation of hydroxy acids.[13] This typically involves derivatization to increase volatility, such as conversion to O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, followed by separation on an achiral capillary column.[13]

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. Enantiomers will rotate the light to an equal but opposite degree. The optical rotation is a characteristic property of a pure enantiomer. For example, the optical rotations for the R- and S-CMA standards have been reported as -11.4341 and +18.0296, respectively, in 1 M HCl.[12]

| Property | (R)-2-hydroxy-2-methylsuccinic acid | This compound |

| Synonyms | (-)-Citramalic acid, D-Citramalic acid | (+)-Citramalic acid |

| CAS Number | 6236-10-8[2] | 636-55-5 |

| Molecular Formula | C5H8O5[2] | C5H8O5 |

| Molecular Weight | 148.11 g/mol [2] | 148.11 g/mol |

| Optical Rotation | Negative | Positive |

Applications in Research and Industry

The stereoisomers of 2-hydroxy-2-methylsuccinic acid have found applications in various fields due to their unique chemical properties.

Chiral Synthons in Organic Synthesis

Enantiomerically pure citramalic acid serves as a versatile chiral building block in the synthesis of complex molecules. For instance, it has been utilized as a chiral synthon in the synthesis of prostaglandins.[6]

Precursor for Polymer Synthesis

Citramalic acid is a five-carbon precursor for the chemical synthesis of methacrylic acid, a key monomer in the production of various polymers.[7]

Food and Beverage Industry

Optically active citramalic acid is naturally present in fruits like apples and contributes to their acidic taste.[12] It is also used as an acidulant in soft drinks.[8]

Pharmaceutical Applications

The distinct biological activities of enantiomers are a cornerstone of modern drug development. While specific pharmacological profiles of individual citramalic acid enantiomers are an area of ongoing research, their potential as chiral intermediates in the synthesis of pharmaceuticals is significant.[8]

Logical and Experimental Workflows

Workflow for Stereoisomer Analysis

Caption: Workflow for the separation and analysis of 2-hydroxy-2-methylsuccinic acid enantiomers.

Asymmetric Synthesis Logic

Caption: Logic of asymmetric synthesis using a chiral auxiliary.

Conclusion

The stereochemistry of 2-hydroxy-2-methylsuccinic acid is a critical aspect that dictates its biological and chemical behavior. This guide has provided a detailed overview of its enantiomeric forms, from their synthesis and separation to their analytical characterization and applications. The continued development of efficient and selective methods for accessing enantiomerically pure citramalic acid will undoubtedly fuel further advancements in asymmetric synthesis, materials science, and drug discovery.

References

-

Asymmetric Chemical Synthesis of (R)- and (S)-Citramalate in High Enantiomeric Purity. CORE. [Link]

-

Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. MDPI. [Link]

-

Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography. PubMed. [Link]

-

Citramalic acid, (-)-. PubChem. [Link]

-

Synthesis of Citramalic Acid From Glycerol by Metabolically Engineered Escherichia Coli. National Center for Biotechnology Information. [Link]

-

Enzymatic preparation of (--) & (+) isomers of citramalic acid. PubMed. [Link]

-

Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). ElectronicsAndBooks. [Link]

-

(2R)-2-Hydroxy-2-methylsuccinic acid. ChemBK. [Link]

-

Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. MDPI. [Link]

-

Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli. OUCI. [Link]

-

(R)-2-Hydroxy-2-methylbutanedioic acid. FooDB. [Link]

-

Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed. [Link]

-

Chiral Drug Separation. ScienceDirect. [Link]

-

Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. [Link]

-

2-Methylsuccinic acid. Wikipedia. [Link]

-

Enantiomers, Diastereomers, Meso Compounds. askIITians. [Link]

-

More Stereochemical Relationships: Crash Course Organic Chemistry #9. YouTube. [Link]

-

Absolute Configuration. Chemistry LibreTexts. [Link]

-

STEREOCHEMISTRY OF ORGANIC COMPOUNDS. eGyanKosh. [Link]

-

Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts Chemistry. [Link]

-

Chirality & Stereochemistry (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]

Sources

- 1. CAS 597-44-4: (±)-Citramalic acid | CymitQuimica [cymitquimica.com]

- 2. Citramalic acid, (-)- | C5H8O5 | CID 439766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (±)-2-hydroxy-2-methylsuccinic acid CAS#: 597-44-4 [m.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Enzymatic preparation of (--) & (+) isomers of citramalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 12. mdpi.com [mdpi.com]

- 13. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Significance of (S)-2-Hydroxy-2-methylsuccinic Acid in Plant Biology: A Technical Guide

Abstract

(S)-2-Hydroxy-2-methylsuccinic acid, a chiral organic acid more commonly known as (S)-citramalic acid, has long been recognized as an intermediate in microbial metabolism. However, recent discoveries have illuminated its multifaceted and significant roles within the plant kingdom. This technical guide provides an in-depth exploration of the biological functions of (S)-citramalic acid in plants, moving beyond a simple cataloging of its presence to a detailed examination of its biosynthesis, metabolic pathways, and physiological importance. We will delve into its crucial involvement in fruit development and aroma formation, its function as a key player in nutrient acquisition through root exudation, and its potential, though less explored, role in plant stress responses. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this emerging area of plant biochemistry. We will dissect the enzymatic machinery responsible for its synthesis and subsequent conversion, discuss the analytical methodologies for its detection and quantification, and present detailed experimental protocols for key enzymatic assays. Through this exploration, we aim to provide a foundational resource that not only summarizes the current state of knowledge but also inspires future research into the intricate roles of this compound in plant life.

Introduction: Unveiling a Metabolite of Growing Importance

This compound is a C5-dicarboxylic acid structurally similar to the well-known Krebs cycle intermediate, malic acid, with the distinction of a methyl group at the C-2 position. While its presence in microorganisms has been documented for decades, its significance in plant metabolism has only recently come to the forefront. Initial discoveries of citramalic acid in apple peels were considered a curiosity[1]. However, contemporary research has revealed its dynamic and vital roles in various plant processes, from influencing the sensory qualities of fruits to mediating interactions with the soil environment. This guide will provide a comprehensive overview of the current understanding of (S)-citramalic acid in plants, with a focus on its biosynthesis, downstream metabolic fate, and physiological functions.

Biosynthesis of this compound: The Citramalate Pathway

The primary route for the synthesis of this compound in plants is the citramalate pathway, which commences with the condensation of acetyl-CoA and pyruvate. This reaction is catalyzed by the key enzyme, (S)-citramalate synthase.

The Key Enzyme: (S)-Citramalate Synthase

(S)-Citramalate synthase (CMS) is a fascinating enzyme that showcases the principles of neofunctionalization in plant evolution. In-depth studies in apple (Malus × domestica) have revealed that the gene encoding CMS shares high amino acid similarity with 2-isopropylmalate synthase (IPMS), the enzyme responsible for a key step in leucine biosynthesis[1][2]. However, functional analysis of the recombinant protein demonstrated a distinct substrate preference for pyruvate over the IPMS substrate, α-ketoisovalerate, confirming its identity as a citramalate synthase[2][3].

A crucial characteristic of the apple citramalate synthase (MdCMS) is its lack of a regulatory region found in its IPMS counterpart, rendering it insensitive to feedback inhibition by downstream products[1][2][3]. This lack of regulation has profound implications for the accumulation of citramalic acid and its metabolic derivatives, particularly during fruit ripening.

Transcriptional Regulation

The expression of the gene encoding citramalate synthase appears to be under tight developmental and hormonal control. In apple, MdCMS expression is fruit-specific and increases several-fold during ripening, a process intricately regulated by a network of transcription factors and hormones like ethylene and abscisic acid[2][4][5][6][7]. This ripening-induced expression leads to a significant accumulation of citramalic acid in the fruit tissues, particularly the peel[1].

The transcriptional co-regulation of genes involved in organic acid metabolism and other ripening-associated pathways, such as anthocyanin biosynthesis, is a burgeoning area of research[8]. Transcription factors from the MYB, bHLH, and WRKY families have been implicated in orchestrating these complex metabolic shifts during fruit development[8].

dot

Figure 1: Biosynthesis of this compound.

Metabolic Fates of this compound

Once synthesized, this compound can enter several metabolic pathways, leading to the production of essential amino acids, volatile compounds that contribute to fruit aroma, and potentially other yet-to-be-discovered molecules.

An Alternative Route to Isoleucine

In plants, the canonical pathway for isoleucine biosynthesis starts from threonine[4]. However, the discovery of the citramalate pathway in apple fruit provides an alternative route, especially during ripening when the demand for amino acid precursors for volatile synthesis is high[1][2][4]. This pathway bypasses the feedback-regulated steps of the traditional pathway, allowing for a sustained production of isoleucine[4][5].

The downstream conversion of (S)-citramalic acid to the isoleucine precursor α-keto-β-methylvalerate is thought to involve a series of reactions catalyzed by enzymes homologous to those in the leucine biosynthesis pathway, namely isopropylmalate isomerase (IPMI) and isopropylmalate dehydrogenase (IPMDH)[1][2]. While the direct activity of plant IPMI on citramalate has not been extensively characterized, its involvement is strongly suggested by the accumulation of isoleucine-derived esters in fruits with high citramalate synthase activity[2].

Precursor for Volatile Ester Formation

A significant role of the citramalate pathway in ripening fruits is its contribution to the biosynthesis of volatile esters, which are major determinants of fruit aroma and flavor. The isoleucine produced via this pathway serves as a precursor for the synthesis of 2-methylbutanol and 2-methylbutanoate esters, which impart characteristic fruity notes[1][2][9].

dot

Figure 2: Downstream metabolism of this compound.

Physiological Roles of this compound

The known physiological functions of this compound in plants are diverse, highlighting its importance in both developmental processes and environmental interactions.

Fruit Development and Quality

As discussed, (S)-citramalic acid is a key player in the development of fruit quality, particularly in apple and pitaya (Hylocereus spp.)[2][7][10]. In pitaya, citramalic acid is the predominant organic acid during the early stages of fruit development, suggesting a role in fruit growth and the subsequent shift in the organic acid profile as the fruit matures[7][10]. The accumulation of citramalic acid can influence the overall taste and flavor of the fruit by contributing to its acidity and by providing the building blocks for aromatic compounds[7].

| Fruit | Predominant Stage of Accumulation | Primary Role | Reference(s) |

| Apple (Malus × domestica) | Ripening | Precursor for isoleucine and volatile esters (aroma) | [1][2][3][9] |

| Pitaya (Hylocereus spp.) | Early development | Major contributor to acidity, influences flavor profile | [7][10] |

Table 1: Role of this compound in Fruit Development.

Nutrient Acquisition: A Role in the Rhizosphere

Beyond its role in fruit, (S)-citramalic acid has been identified as a significant component of root exudates in sugar beet (Beta vulgaris) under phosphorus-deficient conditions. This exudation of citramalic acid, along with salicylic acid, enhances the solubilization of soil phosphorus, making this essential nutrient more available for plant uptake. This discovery was the first assignment of a biological function to citramalic acid of plant origin outside of fruit metabolism.

Potential Role in Stress Responses

While direct evidence for the involvement of (S)-citramalic acid in plant stress responses is still emerging, the well-documented role of the structurally similar citric acid in abiotic stress tolerance provides a compelling case for further investigation[2][3][6][11][12].

Exogenous application of citric acid has been shown to improve plant tolerance to a variety of abiotic stresses, including:

-

Heavy metal stress: Citric acid can chelate heavy metals in the soil, reducing their uptake and toxicity to the plant[2][11].

-

Drought and salinity stress: Citric acid can act as an osmoprotectant and an antioxidant, helping to mitigate the damaging effects of water deficit and high salt concentrations[2][3].

Given the structural similarity and shared metabolic precursors with citric acid, it is plausible that (S)-citramalic acid may also play a role in plant stress responses, either directly or indirectly. For instance, salicylic acid, which is co-exuded with citramalic acid in sugar beet roots, is a well-known plant defense hormone[13][14][15][16][17][18]. The interplay between these organic acids in the rhizosphere and within the plant warrants further investigation.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of organic acids, including this compound, in complex plant matrices[19][20].

Step-by-Step Methodology:

-

Sample Preparation:

-

Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable extraction solvent (e.g., 80% methanol) containing an internal standard (e.g., a stable isotope-labeled organic acid).

-

Vortex the mixture thoroughly and centrifuge to pellet the debris.

-

Collect the supernatant and filter it through a 0.22 µm filter before analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reversed-phase C18 column with a gradient elution of two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Select specific precursor-to-product ion transitions for this compound and the internal standard.

-

-

Data Analysis:

-

Generate a standard curve using authentic standards of this compound.

-

Quantify the amount of this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

-

Enzymatic Assay for (S)-Citramalate Synthase Activity

The activity of (S)-citramalate synthase can be determined by measuring the rate of Coenzyme A (CoA) release during the condensation of acetyl-CoA and pyruvate. The released CoA can be quantified spectrophotometrically using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs at 412 nm[2][9][19][21][22].

Step-by-Step Methodology:

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Use the supernatant for the enzyme assay.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the protein extract, acetyl-CoA, pyruvate, and DTNB in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Initiate the reaction by adding one of the substrates (e.g., pyruvate).

-

Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of the DTNB-CoA adduct to convert the rate of absorbance change to the rate of CoA production.

-

Express the enzyme activity in units per milligram of protein (e.g., nmol of CoA produced per minute per mg of protein).

-

dot

Figure 3: Experimental workflow for the analysis of this compound and its biosynthetic enzyme.

Future Directions and Concluding Remarks

The study of this compound in plants is a rapidly evolving field with numerous exciting avenues for future research. Key areas that warrant further investigation include:

-

Elucidation of the complete downstream metabolic pathway: While the link to isoleucine is established, the specific enzymes and intermediates in plants require definitive characterization.

-

Investigation of its role in stress responses: Direct evidence for the involvement of citramalic acid in biotic and abiotic stress tolerance is needed.

-

Broader distribution and functional diversity: Exploring the presence and function of the citramalate pathway in a wider range of plant species will provide a more comprehensive understanding of its evolutionary significance.

-

Regulatory networks: Unraveling the transcriptional and post-translational regulatory mechanisms that control the citramalate pathway will be crucial for a complete picture of its role in plant metabolism.

References

- Chen, M., et al. (2024).

- Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. Proceedings of the National Academy of Sciences, 118(3), e2009988118.

- Gala, F. & M. L. (2014). Regulation of amino acid metabolic enzymes and transporters in plants. Journal of Experimental Botany, 65(19), 5535-5546.

- Lu, X., et al. (2024). Transcriptional co-regulation of anthocyanin accumulation and acidity in fruits. Fruit Research, 4, 5.

- Wikipedia. (n.d.). Citramalyl-CoA lyase. In Wikipedia. Retrieved January 15, 2026.

- Gala, F. & M. L. (2014). Regulation of amino acid metabolic enzymes and transporters in plants. Journal of Experimental Botany, 65(19), 5535-5546.

- Friedrich, A., et al. (2007). Properties of R-Citramalyl-Coenzyme A Lyase and Its Role in the Autotrophic 3-Hydroxypropionate Cycle of Chloroflexus aurantiacus. Journal of Bacteriology, 189(18), 6560-6569.

- Alabd, A., et al. (2024). Transcriptional co-regulation of anthocyanin accumulation and acidity in fruits. Fruit Research, 4(1), 5.

- Gala, F. & M. L. (2014). Regulation of amino acid metabolic enzymes and transporters in plants. Journal of Experimental Botany, 65(19), 5535-5546.

- Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS, 118(3), e2009988118.

- Wikipedia. (n.d.). Citramalyl-CoA lyase. In Wikipedia. Retrieved January 15, 2026.

- Kumar, V., et al. (2017). Analysis of organic acids of tricarboxylic acid cycle in plants using GC-MS, and system modeling. Journal of Analytical Science and Technology, 8(1), 20.

- Creative Proteomics. (n.d.). Organic Acid Analysis Service.

- Medina-Puche, L., et al. (2021). The NAC transcription factor FaRIF controls fruit ripening in strawberry. USDA ARS.

- Hua, Q., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. International Journal of Molecular Sciences, 23(4), 2153.

- Wu, J., et al. (2022). Metabolic Profiling of Sugars and Organic Acids, and Expression Analyses of Metabolism-Associated Genes in Two Yellow-Peel Pitaya Species. International Journal of Molecular Sciences, 23(5), 2736.

- Tahjib-Ul-Arif, M., et al. (2021). Citric Acid-Mediated Abiotic Stress Tolerance in Plants. International Journal of Molecular Sciences, 22(13), 7235.

- Tahjib-Ul-Arif, M., et al. (2021). Citric Acid-Mediated Abiotic Stress Tolerance in Plants. International Journal of Molecular Sciences, 22(13), 7235.

- Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.

- Das, A., et al. (2022). Isopropylmalate synthase regulatory domain removal abolishes feedback regulation at the expense of leucine homeostasis in plants. The Plant Cell, 34(5), 1968-1988.

- MtoZ Biolabs. (n.d.). Organic Acids Analysis Service | GC-MS.

- Atsumi, S., et al. (2010). Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli. Applied and Environmental Microbiology, 76(23), 7745-7751.

- Sugimoto, N., et al. (2021).

- Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit.

- Sugimoto, N., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. Semantic Scholar.

- Martins, C., et al. (2021). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules, 26(11), 3192.

- de Lima, J. C., et al. (2019). Tricarboxylates Induce Defense Priming Against Bacteria in Arabidopsis thaliana. Frontiers in Plant Science, 10, 34.

- Frerigmann, H., et al. (2017). Posttranslational Protein Modifications in Plant Metabolism. The Plant Cell, 27(4), 945-973.

- Ghasemzadeh, A., & Ghasemzadeh, A. (2014). Foliar sprays of citric acid and salicylic acid alter the pattern of root acquisition of some minerals in sweet basil (Ocimum basilicum L.). Frontiers in Plant Science, 5, 549.

- Szalai, G., & Janda, T. (2023). The Role of Salicylic Acid in Activating Plant Stress Responses—Results of the Past Decade and Future Perspectives. International Journal of Molecular Sciences, 24(13), 10996.

- Ghasemzadeh, A., & Ghasemzadeh, A. (2014). Foliar sprays of citric acid and salicylic acid alter the pattern of root acquisition of some minerals in sweet basil (Ocimum basilicum L.). Frontiers in Plant Science, 5, 549.

- LibreTexts. (2021). 4.4.7: Other Signaling Molecules. Biology LibreTexts.

- Koo, Y. M., et al. (2020). Action of Salicylic Acid on Plant Growth. Frontiers in Plant Science, 11, 571239.

- UniProt. (n.d.). Clybl - Citramalyl-CoA lyase, mitochondrial - Mus musculus (Mouse).

- Kumar, R., et al. (2016). Salicylic acid to decrease plant stress. Environmental Chemistry Letters, 14(4), 445-467.

- CSIR-NEIST. (n.d.). List of plants having phytochemicals: CITRAMALIC-ACID.

- Durner, J., et al. (1999). Nitric oxide and salicylic acid signaling in plant defense. Proceedings of the National Academy of Sciences, 96(18), 10177-10182.

- Durner, J., et al. (1999). Nitric oxide and salicylic acid signaling in plant defense.

- Bernardello, G. (2007). Phylogenetic distribution of nectaries in angiosperms.

- Wu, X., et al. (2020). Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production. Biotechnology for Biofuels, 13, 137.

- Tang, Y. J., et al. (2009). Citramalate pathway for isoleucine biosynthesis in C. tepidum (using [2-13C]acetate).

- Jones-Rhoades, M. W., et al. (2014). Cellular distribution of secretory pathway markers in the haploid synergid cells of Arabidopsis thaliana. BMC Plant Biology, 14, 21.

Sources

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of fleshy fruit ripening: from transcription factors to epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. Frontiers | Editorial: Transcriptomics of fruit growth, development and ripening [frontiersin.org]

- 8. maxapress.com [maxapress.com]

- 9. [PDF] Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit | Semantic Scholar [semanticscholar.org]

- 10. Diverse regulatory mechanisms of amino acid biosynthesis in plants. | Semantic Scholar [semanticscholar.org]

- 11. Posttranslational Protein Modifications in Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Frontiers | Foliar sprays of citric acid and salicylic acid alter the pattern of root acquisition of some minerals in sweet basil (Ocimum basilicum L.) [frontiersin.org]

- 14. Foliar sprays of citric acid and salicylic acid alter the pattern of root acquisition of some minerals in sweet basil (Ocimum basilicum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Action of Salicylic Acid on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Nitric oxide and salicylic acid signaling in plant defense - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]

- 20. Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry [mdpi.com]

- 21. genecards.org [genecards.org]

- 22. Journal articles: 'Isopropylmalate synthase' – Grafiati [grafiati.com]

(S)-citramalic acid in microbial metabolic pathways.

An In-Depth Technical Guide to (S)-Citramalic Acid in Microbial Metabolic Pathways

Foreword for the Modern Biotechnologist

In the pursuit of sustainable chemical manufacturing and novel therapeutic agents, the exploration of microbial metabolic networks has become paramount. Among the myriad of valuable organic acids produced by microorganisms, (S)-citramalic acid emerges as a molecule of significant industrial and scientific interest. This C5-dicarboxylic acid is not merely a metabolic curiosity but a key precursor for the synthesis of methacrylic acid, a monomer for high-performance polymers, and a valuable chiral building block in pharmaceutical synthesis.[1][2][3]

This guide is designed for the hands-on researcher, the process development scientist, and the drug discovery professional. It eschews a conventional textbook format in favor of a narrative that builds from core biochemical principles to actionable, field-proven strategies. We will dissect the key metabolic routes, scrutinize the enzymes that govern them, and provide detailed methodologies for engineering and quantifying this promising biochemical. Our focus is on the causality behind experimental choices, ensuring that every protocol is not just a series of steps, but a self-validating system grounded in scientific integrity.

The Biochemical Identity and Significance of (S)-Citramalic Acid

(S)-Citramalic acid, or (S)-2-hydroxy-2-methylbutanedioic acid, is a chiral organic acid. Its strategic importance is rooted in its dual functionality: a carboxylic acid and a tertiary alcohol. In microbial systems, it primarily arises from the condensation of two central metabolites: pyruvate and acetyl-CoA.[2][4] This positions it at a critical juncture between glycolysis and the TCA cycle, making its production a direct indicator of a cell's carbon flux management.

While its enantiomer, (R)-citramalate, is known to participate in an alternative isoleucine biosynthesis pathway in some archaea and bacteria[5][6], the (S)-form is the target for most biotechnological applications. Its microbial production offers a renewable alternative to petroleum-based chemical synthesis, aligning with the goals of a circular bio-economy.

Core Metabolic Pathways: Synthesis and Catabolism

The metabolic fate of (S)-citramalic acid is governed by a select group of enzymes that dictate its synthesis and degradation. Understanding these pathways is the cornerstone of any rational metabolic engineering effort.

The Primary Biosynthetic Route: A Gateway from Central Metabolism

The principal pathway for microbial (S)-citramalic acid production is a single, elegant enzymatic step. This reaction directly channels carbon from glycolysis (pyruvate) and the pyruvate dehydrogenase complex (acetyl-CoA) into the target molecule.

-

The Key Reaction: The Claisen condensation of acetyl-CoA and pyruvate.[7]

-

The Master Enzyme: Citramalate Synthase (CimA) (EC 2.3.1.182). This enzyme catalyzes the formation of (S)-citramalate.[8][9]

This direct conversion from central metabolites is both an opportunity and a challenge. The opportunity lies in its simplicity; the challenge resides in the intense competition for its precursors, particularly acetyl-CoA, which is also the substrate for the first step of the TCA cycle catalyzed by citrate synthase.[2][10]

Caption: Core biosynthesis of (S)-citramalic acid from central metabolites.

The Citramalate Cycle: An Anaplerotic Route for Acetate Assimilation

In certain bacteria, such as Rhodospirillum rubrum, which lack the key glyoxylate shunt enzyme isocitrate lyase, the citramalate cycle serves as an alternative pathway to replenish TCA cycle intermediates during growth on acetate.[11]

The cycle involves the following key steps:

-

Condensation: Acetyl-CoA and pyruvate condense to form citramalate (catalyzed by citramalate synthase).[11]

-

Dehydration: Citramalate is dehydrated to mesaconate (catalyzed by mesaconase).[11]

-

Further Conversions: Mesaconate is ultimately converted to glyoxylate and propionyl-CoA.[11]

This cycle, while not the primary focus for production, demonstrates the diverse metabolic roles of citramalate in the microbial kingdom.

Caption: The Citramalate Cycle for acetate assimilation.

Catabolism: The Reversible Cleavage

The primary catabolic fate of (S)-citramalate is its cleavage back into pyruvate and acetate, a reaction catalyzed by (S)-Citramalate Lyase (EC 4.1.3.22).[9] This enzyme is crucial for organisms that can utilize citramalate as a sole carbon source. In the context of metabolic engineering for production, the native expression of this enzyme would be detrimental, creating a futile cycle. Fortunately, it is not widespread in common industrial chassis like E. coli. The enzyme from Clostridium tetanomorphum has been characterized as a large, multi-subunit complex, structurally similar to citrate lyase.[12]

Metabolic Engineering: Rational Design for High-Titer Production

Achieving industrially relevant titers of (S)-citramalic acid requires a synergistic approach, combining rational strain design with optimized bioprocess conditions. The goal is to redirect maximum carbon flux from central metabolism towards the product while minimizing loss to competing pathways and maintaining cellular health. Escherichia coli has been extensively engineered as a robust chassis for this purpose.[8][13]

Core Genetic Interventions

-

Amplify the Production Catalyst: The foundational step is the strong, stable expression of a highly active citramalate synthase. The wild-type CimA from the thermophile Methanococcus jannaschii is poorly active at the mesophilic temperatures (~30-37°C) used for E. coli cultivation.[8] Directed evolution has yielded superior variants, most notably CimA3.7 , which exhibits significantly enhanced activity at 30°C and is the enzyme of choice for most successful engineering efforts.[14]

-

Eliminate the Primary Competitor: The most significant drain on the acetyl-CoA pool is citrate synthase (GltA), the gateway to the TCA cycle.[2]

-

Strategy A (Deletion): A complete knockout of the gltA gene effectively blocks this competition.[3][15] However, this renders the cell auxotrophic for glutamate, as the TCA cycle is essential for its synthesis. This necessitates supplementing the growth medium with glutamate, increasing process costs.

-

Strategy B (Attenuation): A more elegant approach is to engineer the GltA enzyme itself. Introducing point mutations (e.g., GltA[F383M]) can reduce its affinity for acetyl-CoA without eliminating its activity entirely.[2] This strategy has been shown to facilitate cell growth without glutamate supplementation while significantly boosting citramalate production.[2]

-

-

Prune Competing Branches: To maximize the availability of both pyruvate and acetyl-CoA, several peripheral pathways that divert these precursors should be deleted.

-

Acetate Formation: Knockouts in genes responsible for acetate production (ackA, pta, poxB) are critical to prevent the accumulation of this toxic byproduct and conserve the acetyl-CoA pool.[3][4]

-

Lactate and Formate Formation: Deleting ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) prevents the diversion of pyruvate under fermentative or oxygen-limited conditions.[8]

-

Product Degradation: To prevent the conversion of citramalate into downstream products of the isoleucine pathway, deleting leuC (3-isopropylmalate dehydratase) is a common and effective strategy.[3][8][15]

-

Summary of High-Performance Strains

The following table summarizes quantitative data from published studies, showcasing the impact of these genetic modifications.

| Strain (Host) | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Engineered E. coli | Overexpression of cimA3.7, ΔldhA, ΔpflB | Glucose | 82 ± 1.5 | ~0.48 | ~1.26 | [8] |

| Engineered E. coli | Overexpression of cimA, GltA[F383M] variant | Glucose | > 60 | 0.53 | ~0.45 | [2] |

| Engineered E. coli | Overexpression of cimA3.7, ΔgltA, ΔleuC, ΔackA-pta, ΔpoxB | Glycerol | > 31 | > 0.50 | ~0.23 | [3] |

| Engineered E. coli | Overexpression of MjcimA3.7, deletion of acetate pathway | Glucose | 110.2 | 0.40 | 1.4 | [13] |

Experimental Protocols: From Fermentation to Quantification

Trustworthy data is built on robust and reproducible protocols. This section provides detailed methodologies for the production and analysis of (S)-citramalic acid.

Protocol: Fed-Batch Fermentation for High-Titer Production

This protocol outlines a generalized fed-batch process adapted from successful literature reports, designed to achieve high cell densities and high product titers.

Objective: To produce (S)-citramalic acid using an engineered E. coli strain in a controlled bioreactor environment.

Materials:

-

Engineered E. coli strain (e.g., carrying a plasmid for CimA3.7 expression and relevant genomic deletions).

-

Bioreactor (1L working volume, with pH, dissolved oxygen (DO), and temperature control).

-

Batch Medium: Mineral salts medium (e.g., M9 salts) with 20 g/L glucose, 5 g/L yeast extract (if required by strain), and appropriate antibiotic.

-

Feed Medium: Concentrated glucose solution (e.g., 500 g/L) and nitrogen source (e.g., ammonium hydroxide, used for pH control).

-

pH control: 25% (v/v) NH₄OH or 4M NaOH.

-

Antifoam agent.

Methodology:

-

Inoculum Preparation: Inoculate a 10 mL starter culture of the engineered strain in Luria-Bertani (LB) broth with antibiotic. Grow overnight at 37°C with shaking. Use this to inoculate a 100 mL seed culture in the batch fermentation medium and grow for 8-10 hours.

-

Bioreactor Setup: Aseptically fill the sterilized bioreactor with 0.8 L of batch medium. Calibrate pH and DO probes. Set initial parameters: Temperature = 37°C, pH = 7.0, DO = 30% saturation (controlled via agitation and airflow cascade).

-

Inoculation: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.1.

-

Batch Phase: Allow the culture to grow, consuming the initial glucose. Monitor glucose concentration and OD₆₀₀. A sharp spike in the DO signal typically indicates the depletion of the initial carbon source.

-

Fed-Batch Phase: Once the initial glucose is depleted, initiate the continuous feed of the concentrated glucose solution. The feed rate should be controlled to maintain a low, growth-limiting concentration of glucose in the reactor, which prevents the formation of inhibitory acetate. A common strategy is an exponential feeding profile for the initial phase of growth, followed by a constant feed rate during the production phase.

-

Production Phase: If using an inducible promoter for cimA expression, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase. Maintain pH at 7.0 using automated addition of NH₄OH. Maintain DO at 30% by cascading agitation (e.g., 300-1000 rpm) and airflow.

-

Sampling: Aseptically withdraw samples at regular intervals (e.g., every 4-8 hours). Measure OD₆₀₀ and prepare cell-free supernatant (centrifuge at >13,000 x g for 5 min, filter through 0.22 µm syringe filter) for HPLC analysis.

-

Harvest: Continue the fermentation for 60-100 hours or until productivity plateaus.

Caption: Workflow for fed-batch production of (S)-citramalic acid.

Protocol: Quantification by HPLC-UV

Objective: To accurately quantify the concentration of (S)-citramalic acid in fermentation broth supernatant.

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for organic acid analysis.[16][17] For routine analysis, UV detection at 210 nm is cost-effective, targeting the carboxyl group.[16] An ion-exclusion column is often used to achieve good separation from other organic acids present in the broth. For higher sensitivity and specificity, especially in complex matrices, LC-MS is recommended.[18][19]

Materials:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

Ion-Exclusion HPLC column (e.g., Bio-Rad Aminex HPX-87H, 300 x 7.8 mm).

-

Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in HPLC-grade water.

-

(S)-Citramalic acid analytical standard.

-

Cell-free fermentation supernatant samples (0.22 µm filtered).

Methodology:

-

Standard Preparation: Prepare a 10 g/L stock solution of (S)-citramalic acid in HPLC-grade water. From this stock, prepare a series of calibration standards ranging from 0.1 g/L to 10 g/L by serial dilution.

-

HPLC Setup:

-

Install the ion-exclusion column and heat it to the recommended temperature (e.g., 50-60°C) to improve peak shape.

-

Equilibrate the entire system by pumping the 5 mM H₂SO₄ mobile phase at a flow rate of 0.6 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the UV detector to monitor absorbance at 210 nm.

-

-

Calibration Curve:

-

Inject a fixed volume (e.g., 10-20 µL) of each calibration standard onto the column.

-

Record the chromatogram for each standard. (S)-Citramalic acid will elute at a specific retention time.

-

Integrate the area under the peak corresponding to citramalic acid for each standard.

-

Plot a calibration curve of peak area versus concentration (g/L). The plot should be linear with an R² value > 0.995.

-

-

Sample Analysis:

-

If necessary, dilute the fermentation supernatant samples with the mobile phase to ensure the citramalate concentration falls within the linear range of the calibration curve.

-

Inject the same volume of the prepared samples as used for the standards.

-

Record the chromatograms and integrate the peak area at the retention time corresponding to citramalic acid.

-

-

Concentration Calculation:

-

Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of citramalic acid in the injected samples.

-

Multiply the result by the dilution factor (if any) to determine the final concentration in the original fermentation broth.

-

Concluding Remarks for the Field Scientist

(S)-citramalic acid stands as a testament to the power of microbial metabolism as a platform for chemical synthesis. The pathway from central metabolism is direct, making it an attractive target for metabolic engineering. Success, however, is not achieved by simply introducing a single gene. As this guide has detailed, high-titer production is the result of a systematic, multi-pronged approach that addresses precursor competition, eliminates byproduct formation, and optimizes process conditions. The methodologies provided herein offer a robust framework for researchers to build upon, enabling further innovation in the production of this valuable C5 platform chemical and paving the way for a more sustainable industrial future.

References

-

Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. (2022). MDPI. [Link]

-

Webb, J. P., Arnold, S. A., Baxter, S., Hall, S. J., Eastham, G., & Stephens, G. (2018). Efficient bio-production of citramalate using an engineered Escherichia coli strain. Microbiology, 164(1), 133–141. [Link]

-

Wu, X., Tovilla-Coutiño, D. B., & Eiteman, M. A. (2020). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Biotechnology and Bioengineering, 117(9), 2781–2790. [Link]

-

Chen, A., Xie, Y., Xie, S., Liu, Y., Liu, M., Shi, J., & Sun, J. (2024). Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production. Microbial Cell Factories. [Link]

-

Hossain, A. H., Hendrikx, A., & Punt, P. J. (2019). Identification of novel citramalate biosynthesis pathways in Aspergillus niger. Fungal Biology and Biotechnology, 6, 19. [Link]

-

Biosynthesis of citramalate in Escherichia coli expressing the cimA gene coding citramalate synthase. (n.d.). ResearchGate. [Link]

-

Energy Metabolism - Part 6: The Citric Acid Cycle with molecular structures. (2020). YouTube. [Link]

-

[Enzymes of the citramalate cycle in Rhodospirillum rubrum]. (2007). PubMed. [Link]

-

Metabolic pathways for citramalate synthesis in Escherichia coli... (n.d.). ResearchGate. [Link]

-

Production of citramalate by metabolically engineered Escherichia coli. (n.d.). ResearchGate. [Link]

-

Wu, X., & Eiteman, M. A. (2017). Synthesis of Citramalic Acid From Glycerol by Metabolically Engineered Escherichia Coli. Biotechnology and Bioengineering. [Link]

-

Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry with Pre-Column Derivatization. (2023). MDPI. [Link]

-

The enzyme complex citramalate lyase from Clostridium tetanomorphum. (1976). PubMed. [Link]

-

Citrate Accumulation-Related Gene Expression and/or Enzyme Activity Analysis Combined With Metabolomics Provide a Novel Insight for an Orange Mutant. (2016). PubMed Central. [Link]

-

Production of (R)-citramalate by engineered Saccharomyces cerevisiae. (2024). Frontiers in Bioengineering and Biotechnology. [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. [Link]

-

Citramalate lyase. (n.d.). Wikipedia. [Link]

-

Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction. (2017). Redalyc. [Link]

-

Atsumi, S., Hanai, T., & Liao, J. C. (2008). Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli. Applied and Environmental Microbiology, 74(24), 7802–7808. [Link]

-

Analyzing Citramalic Acid Enantiomers in Apples and Commercial Fruit Juice by Liquid Chromatography–Tandem Mass Spectrometry w. (2023). Semantic Scholar. [Link]

-

cimA - (R)-citramalate synthase - Geobacter sulfurreducens. (n.d.). UniProt. [Link]

-

Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. [Link]

-

(R)-citramalate synthase. (n.d.). Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. (R)-citramalate synthase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Citramalate lyase - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. [Enzymes of the citramalate cycle in Rhodospirillum rubrum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The enzyme complex citramalate lyase from Clostridium tetanomorphum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineering a non-oxidative glycolysis pathway in escherichia coli for high-level citramalate production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. shimadzu.com [shimadzu.com]

- 17. redalyc.org [redalyc.org]

- 18. lcms.cz [lcms.cz]

- 19. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]

Discovery and history of (S)-2-Hydroxy-2-methylsuccinic acid

An In-depth Technical Guide to (S)-2-Hydroxy-2-methylsuccinic Acid: From Natural Discovery to Industrial Precursor

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, commonly known as (S)-citramalic acid, is a chiral α-hydroxy dicarboxylic acid that has transitioned from a botanical curiosity to a molecule of significant interest in metabolic research and industrial biotechnology. First identified in apple peels, its role as a key intermediate in alternative biosynthetic pathways in microorganisms and plants is now well-established. Furthermore, its potential as a bio-based precursor for the bulk chemical methacrylic acid has spurred extensive research into its microbial production through metabolic engineering. This guide provides a comprehensive overview of the discovery, history, biological significance, and synthesis of this compound, tailored for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development.

Discovery and Historical Context

This compound was first isolated from the peel of apples in 1954[1]. Structurally, it is an analog of the well-known Krebs cycle intermediate, malic acid, distinguished by an additional methyl group at the C2 position[2]. This substitution creates a chiral center, leading to two enantiomeric forms: (R)- and (S)-citramalic acid. The biologically relevant form in plants and yeast is predominantly the (S)-enantiomer[1][3][4].

Early research focused on its characterization and natural distribution, with subsequent findings identifying its presence in various ripening fruits and fermentation products[1]. The determination of its absolute configuration in 1965 was a crucial step, achieved by chemical correlation with (S)-(+)-mevalolactone, which solidified the stereochemical understanding of its biological roles[5].

Biological Significance and the Citramalate Pathway

The primary biological role of (S)-citramalic acid is as an intermediate in an alternative pathway for isoleucine biosynthesis, known as the citramalate pathway. This pathway, first described in microorganisms, allows for the synthesis of α-ketobutyrate, a precursor to isoleucine, directly from pyruvate and acetyl-CoA[3][4][6].

The Enzymatic Core: Citramalate Synthase

The key enzymatic step is the condensation of pyruvate and acetyl-CoA, catalyzed by citramalate synthase (CMS). This enzyme is closely related to 2-isopropylmalate synthase (IPMS), which catalyzes a similar condensation reaction in the canonical leucine biosynthesis pathway[3][4].

-

Reaction: Pyruvate + Acetyl-CoA → (S)-Citramalate + CoA

-

Enzyme: Citramalate Synthase (CMS) [EC 2.3.3.-]

In several bacterial species, the pathway produces (R)-citramalate, whereas in yeast and plants like apples, the (S)-enantiomer is formed[3][4].

Role in Plant Metabolism and Aroma Development

In ripening fruits, such as apples and pitaya (dragon fruit), the citramalate pathway plays a significant role that extends beyond amino acid biosynthesis.[3][7] In apples, the expression of a fruit-specific CMS gene leads to a dramatic accumulation of citramalate during ripening.[1][3] A key feature of this plant-based pathway is that the CMS enzyme lacks the feedback inhibition domain typical of related enzymes, leading to unregulated production of α-keto acids.[3][4] This metabolic overflow contributes not only to isoleucine synthesis but also to the production of straight- and branched-chain esters, which are critical volatile compounds responsible for the characteristic fruity aroma of ripening apples.[1][3]

Presence in Humans and as a Biomarker

Citramalic acid is also detected in human biofluids, including urine, blood, and saliva[1]. It is considered a metabolite of the gut microbiota, particularly from yeast (e.g., Saccharomyces species) and anaerobic bacteria (e.g., Propionibacterium acnes)[8][9]. Elevated urinary levels of citramalic acid can be indicative of intestinal dysbiosis or yeast overgrowth[8]. Furthermore, altered levels have been associated with conditions such as propionyl-CoA carboxylase deficiency and colorectal cancer, suggesting its potential as a diagnostic biomarker[1].

}

Synthesis of this compound

The demand for enantiomerically pure (S)-citramalic acid, both for research and as a chiral building block, has driven the development of various synthetic strategies, spanning chemical and biological methods.

Asymmetric Chemical Synthesis

Achieving high enantiomeric purity through chemical synthesis has been a significant challenge. Early methods often relied on the resolution of racemic mixtures[5]. More advanced approaches employ chiral auxiliaries or asymmetric catalysis.

One notable asymmetric synthesis produces either enantiomer of citramalate in high enantiomeric excess (>96% ee) starting from optically pure 2-keto-1,3-oxathianes derived from pulegone[5]. The key step in this synthesis is the highly diastereoselective Grignard addition to the ketone, followed by oxidative cleavage of the phenyl group to a carboxylic acid[5].

High-Level Synthetic Workflow:

-

Starting Material: An enantiomerically pure 2-keto-1,3-oxathiane serves as the chiral template.

-

Diastereoselective Addition: A Grignard reagent is added to the ketone, establishing the tertiary alcohol stereocenter with high selectivity controlled by the chiral auxiliary.

-

Protection: The newly formed hydroxyl group is protected (e.g., as an acetate).

-

Oxidative Cleavage: The phenyl group on the auxiliary is oxidized to a carboxylic acid.

-

Esterification & Cleavage: The product is esterified, and the chiral auxiliary is removed to yield the final enantiopure dimethyl 2-acetoxycitramalate[5].

}

Biosynthesis via Metabolic Engineering

The industrial potential of citramalic acid as a precursor to methacrylic acid has made its bio-production a major focus. Methacrylic acid is a key monomer for polymers like polymethyl methacrylate (PMMA)[1][10]. Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae aims to channel carbon flux from central metabolism towards citramalate production[10][11][12].

Core Metabolic Engineering Strategies:

-

Overexpression of Citramalate Synthase (CMS): The cimA gene from organisms like Methanococcus jannaschii is commonly expressed in host strains to introduce the core catalytic activity[6][12].

-

Deletion of Competing Pathways: To maximize the pool of acetyl-CoA available for CMS, competing pathways are knocked out. A critical target is the deletion of citrate synthase (gltA), which catalyzes the first step of the TCA cycle by condensing acetyl-CoA with oxaloacetate[11][12][13].

-

Elimination of Byproduct Formation: Genes involved in the production of unwanted byproducts, such as acetate (ackA, pta, poxB), are deleted to improve product yield and purity[12][14].

-

Enhancing Precursor Supply: Strategies are employed to increase the intracellular availability of pyruvate and acetyl-CoA.

Using these approaches, researchers have achieved high titers of citramalate (over 60 g/L) in fed-batch fermentations, demonstrating the viability of a bio-based production route[12][13].

Physicochemical and Analytical Data

Accurate identification and quantification are essential for both research and industrial applications. This compound is a white, crystalline solid that is highly soluble in water[1][15].

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₅ | [1][16] |

| Molar Mass | 148.11 g/mol | [1][16] |

| Melting Point | 112-113 °C (l-form) | [16] |

| Water Solubility | ~297 g/L at 25 °C | [1] |

| Appearance | White crystalline solid | [15] |

| Optical Rotation [α]D | -23.4° (c=3 in H₂O) | [16] |

Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for quantifying organic acids in biological samples, often after derivatization[7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation and purity assessment.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for separating and quantifying the (R)- and (S)-enantiomers.

Conclusion

From its humble discovery in apple peels, this compound has emerged as a molecule of considerable scientific and industrial importance. Its central role in the citramalate pathway provides unique metabolic capabilities to plants and microorganisms, influencing everything from fruit aroma to amino acid biosynthesis. As the chemical industry increasingly seeks sustainable, bio-based platform chemicals, the metabolic engineering of microbes for high-yield citramalate production represents a promising frontier. The continued study of this fascinating molecule will undoubtedly uncover further biological roles and unlock new applications in biotechnology and synthetic chemistry.

References

-

Sugimoto, T., et al. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS. [Link]

-

PNAS. (2021). Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit. PNAS. [Link]

-

Atsumi, S., et al. (2010). Directed Evolution of Methanococcus jannaschii Citramalate Synthase for Biosynthesis of 1-Propanol and 1-Butanol by Escherichia coli. Applied and Environmental Microbiology. [Link]

-

ResearchGate. (2021). Metabolic pathways for citramalate synthesis in Escherichia coli... ResearchGate. [Link]

-

Grokipedia. (2026). Citramalic acid. Grokipedia. [Link]

-

Wu, J., et al. (2024). Production of (R)-citramalate by engineered Saccharomyces cerevisiae. PMC - NIH. [Link]

-

Eliel, E. L., et al. (n.d.). Asymmetric Chemical Synthesis of (R)- and (S)-Citramalate in High Enantiomeric Purity*. CORE. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Citramalic acid (HMDB0000426). HMDB. [Link]

-

PubChem - NIH. (n.d.). (+-)-Citramalic acid. PubChem. [Link]

-

ChemIDplus. (n.d.). Citramalic Acid. ChemIDplus. [Link]

-

Blair, A. M., et al. (2018). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Biotechnology and Bioengineering. [Link]

-

Hu, Y., et al. (2022). Metabolic Profiling of Organic Acids Reveals the Involvement of HuIPMS2 in Citramalic Acid Synthesis in Pitaya. MDPI. [Link]

-

Blair, A. M., et al. (2017). Synthesis of Citramalic Acid From Glycerol by Metabolically Engineered Escherichia Coli. Biotechnology Journal. [Link]

-

ResearchGate. (n.d.). Biosynthesis of citramalate in Escherichia coli expressing the cimA... ResearchGate. [Link]

-

Hua, Q., et al. (2020). Pitaya: a potential plant resource of citramalic acid. Taylor & Francis Online. [Link]

-

PubChem - NIH. (n.d.). Citramalic acid, (-)-. PubChem. [Link]

-

Lab Results Explained. (n.d.). Citramalic Acid - Metabolic Analysis Markers (Urine). Lab Results Explained. [Link]

-

Semantics Scholar. (2018). Engineered citrate synthase improves citramalic acid generation in Escherichia coli. Semantics Scholar. [Link]

-

Wikipedia. (n.d.). Citramalic acid. Wikipedia. [Link]

-

HealthMatters.io. (n.d.). Citramalic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile. HealthMatters.io. [Link]

-

National Library of Medicine. (2017). Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli. National Library of Medicine. [Link]

-

Blair, A. M., et al. (2016). Efficient bio-production of citramalate using an engineered Escherichia coli strain. PMC. [Link]

- Google Patents. (n.d.). US4022823A - Citric acid and citramalic acid preparation.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. (+-)-Citramalic acid | C5H8O5 | CID 1081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. journals.asm.org [journals.asm.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Citramalic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Citramalic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Production of (R)-citramalate by engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CAS 597-44-4: (±)-Citramalic acid | CymitQuimica [cymitquimica.com]

- 16. Citramalic Acid [drugfuture.com]

Whitepaper: The Function of (S)-Citramalic Acid: An Alternative Metabolic Shunt and Its Interplay with the Citric Acid Cycle

Abstract